N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide
Description
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these two heterocyclic systems in a single molecule makes it a compound of interest in medicinal chemistry and drug development.
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C21H22N4O/c1-15(2)25-12-10-16-17(6-5-9-19(16)25)21(26)22-11-13-24-14-23-18-7-3-4-8-20(18)24/h3-10,12,14-15H,11,13H2,1-2H3,(H,22,26) |
InChI Key |
BBHFQMDCZSVTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. One common method involves the condensation of o-phenylenediamine with formic acid to form benzimidazole . The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the benzimidazole or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity . The indole moiety can interact with various receptors, modulating their signaling pathways . These interactions can lead to the compound’s observed biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Widely studied for their roles in cell signaling and as therapeutic agents.
Uniqueness
The combination of benzimidazole and indole moieties in a single molecule makes N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide unique
Biological Activity
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, focusing on its antitumor effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₈N₄O
- Molecular Weight : 286.35 g/mol
Antitumor Activity
Research has indicated that compounds containing the benzimidazole moiety exhibit significant antitumor activity. For instance, studies have shown that related benzimidazole derivatives can inhibit the proliferation of various cancer cell lines. The specific compound under consideration has been evaluated for its cytotoxic effects against several cancer types.
Table 1: Antitumor Activity Data
The proposed mechanism of action for this compound involves the inhibition of key cellular pathways associated with tumor growth and survival. Specifically, it is believed to interfere with:
- Cell Cycle Regulation : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
- Kinase Inhibition : Targeting specific kinases involved in tumorigenesis, which may include Aurora-A kinase, as suggested by related studies on similar compounds.
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs in preclinical settings:
-
Study on Lung Cancer Cells :
- A study reported that the compound exhibited a significant reduction in cell viability in HCC827 and NCI-H358 lung cancer cell lines, with IC₅₀ values indicating potent activity compared to standard chemotherapeutics.
-
Breast Cancer Evaluation :
- In MCF7 breast cancer cells, the compound demonstrated an IC₅₀ value as low as 0.01 µM, suggesting a strong potential for development as a therapeutic agent against hormone-responsive tumors.
-
Mechanistic Insights :
- Further investigation into the mechanistic pathways revealed that apoptosis was mediated through both intrinsic and extrinsic pathways, highlighting the compound's multifaceted action against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
